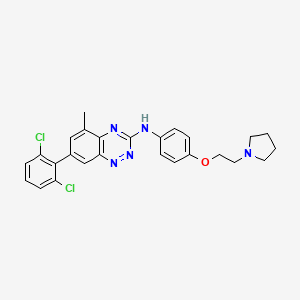![molecular formula C13H16N4.2HCl B1150247 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)
4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mnk2 and Mnk1 inhibitor (IC50 values are 575 and 646 nM respectively). Exhibits selectivity against a panel of 24 protein kinases, including those upstream of Mnk1/2.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Intermediate in Crizotinib Synthesis : This compound serves as a key intermediate in the synthesis of Crizotinib, a medication used to treat certain types of cancer. A robust three-step synthesis process has been reported, enabling the production of multi-kilogram quantities of this intermediate (Fussell et al., 2012).
- Convenient Preparation of Piperidines : The compound is used in the convenient preparation of piperidines, which are useful in various chemical syntheses. This process involves arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).
Photoreactions and Luminescence Studies
- Photoreactions in Derivatives : Studies on derivatives of this compound, like 2-(1H-pyrazol-5-yl)pyridines, show that they exhibit multiple photoreactions, including excited-state intramolecular and intermolecular proton transfers. These properties make them interesting for studies in photochemistry (Vetokhina et al., 2012).
Receptor Binding and Pharmacology
- Aurora Kinase Inhibitor : Compounds with structural similarity to 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine, like certain pyridylcarbamoyl derivatives, have been investigated for their potential as Aurora kinase inhibitors, which may be useful in cancer treatment (ヘンリー, 2006).
- Human A₃ Adenosine Receptor Antagonists : Modifications of this compound have been studied for their antagonistic properties against human A₃ adenosine receptors, which are significant in various physiological processes (Baraldi et al., 2012).
Molecular Structure and Interaction Studies
- Structure-Activity Relationships : Research into the structure-activity relationships of pyrazole derivatives, including those similar to 4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine, has been conducted, particularly concerning cannabinoid receptor antagonists (Lan et al., 1999).
Other Applications
- Antimicrobial and Antitumor Activities : Some derivatives of this compound have been synthesized and shown to exhibit antimicrobial and antitumor activities, making them potential candidates for drug development (Desai et al., 2022; El-Borai et al., 2012)(El-Borai et al., 2012).
- Crystalline Architectures and Spectroscopy : Studies on the crystalline architectures and spectroscopic properties of complexes with this compound are significant for understanding its potential applications in materials science (Zhu et al., 2014).
Propriétés
Nom du produit |
4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine |
|---|---|
Formule moléculaire |
C13H16N4.2HCl |
Poids moléculaire |
301.21 |
Nom IUPAC |
4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C13H16N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17) |
SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3 |
Synonymes |
4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




